REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[C:2]#[CH:3].[N:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[N+:7]=[N-:8]>>[CH2:9]([N:6]1[CH:3]=[C:2]([C:1]([OH:5])=[O:4])[N:8]=[N:7]1)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]
|
Name
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|
Quantity
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46 μL
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)O
|
Name
|
|
Quantity
|
156.8 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCCCCCCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)N1N=NC(=C1)C(=O)O
|
Name
|
|
Type
|
product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 189.3 mg | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |